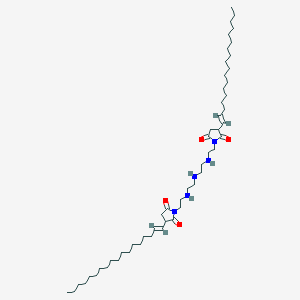![molecular formula C17H16 B14490706 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene CAS No. 63820-35-9](/img/structure/B14490706.png)
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta ring fused to an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopenta ring fused to the anthracene structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic molecules.
Biology: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to anticancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various cellular processes.
Comparaison Avec Des Composés Similaires
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene can be compared with other similar compounds, such as:
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of fused rings.
Cyclopenta[a]phenanthrene: A compound with a cyclopenta ring fused to a phenanthrene moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63820-35-9 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2,3,3a,11b-tetrahydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C17H16/c1-2-5-14-11-17-15(10-13(14)4-1)9-8-12-6-3-7-16(12)17/h1-2,4-5,8-12,16H,3,6-7H2 |
Clé InChI |
XCOHBMAJOSYJGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC3=CC4=CC=CC=C4C=C3C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



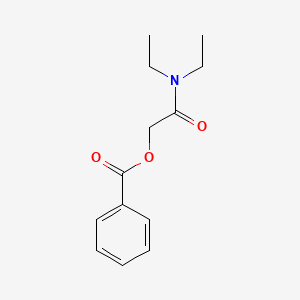
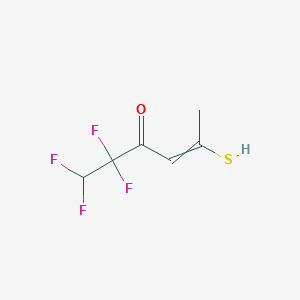
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
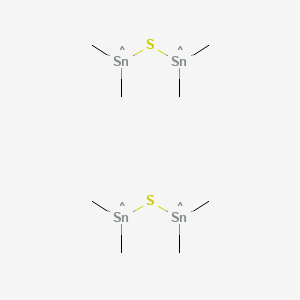

![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

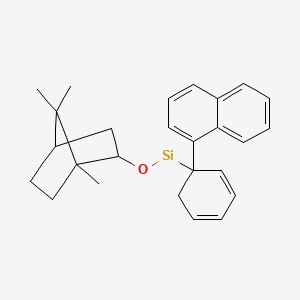
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
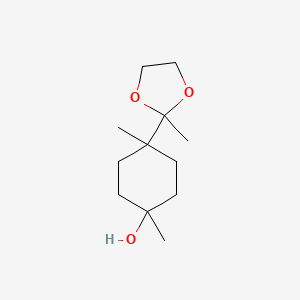
![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)

